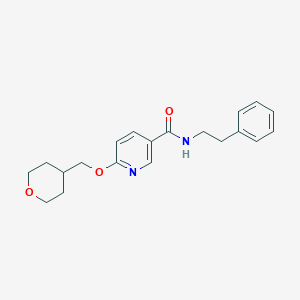

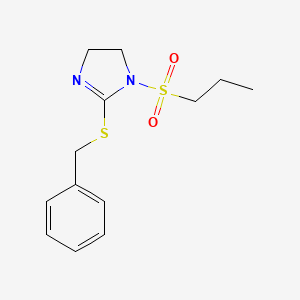

N-phenethyl-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of 2H-Pyran, which is a heterocyclic compound containing a six-membered ring with five carbon atoms, one oxygen atom, and one double bond . The “N-phenethyl” part suggests the presence of a phenethyl group attached to a nitrogen atom, and “tetrahydro” indicates that the pyran ring is fully saturated (i.e., it contains no double bonds) .

Synthesis Analysis

While specific synthesis methods for this compound are not available, 2H-Pyrans can be synthesized through various methods, including oxa-electrocyclization, Knoevenagel condensation, propargyl Claisen rearrangement, and cycloisomerization .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 6-[(oxan-4-yl)methoxy]-N-(2-phenylethyl)pyridine-3-carboxamide, also known as N-phenethyl-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide:

Pharmacological Research

This compound has shown potential in pharmacological research, particularly in the development of new therapeutic agents. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development. Studies have indicated its potential in modulating receptor activities, which could be beneficial in treating conditions such as inflammation, pain, and neurological disorders .

Cancer Research

In cancer research, this compound has been investigated for its anti-cancer properties. Its ability to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) makes it a promising candidate for developing new anti-cancer drugs. Research has focused on its effects on different cancer cell lines, including breast, lung, and colon cancers .

Neuroprotective Agents

The compound has also been explored for its neuroprotective properties. It has shown potential in protecting neurons from damage caused by oxidative stress and neuroinflammation. This makes it a valuable candidate for research into treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Antimicrobial Applications

Research has demonstrated the compound’s effectiveness against various microbial pathogens. Its antimicrobial properties make it a potential candidate for developing new antibiotics or antifungal agents. Studies have shown its activity against bacteria, fungi, and even some viruses .

Anti-inflammatory Agents

The compound has been studied for its anti-inflammatory effects. It has shown the ability to reduce inflammation by modulating the activity of inflammatory mediators. This makes it a potential candidate for developing new treatments for inflammatory diseases such as arthritis and inflammatory bowel disease .

Cardiovascular Research

In cardiovascular research, the compound has been investigated for its potential benefits in treating cardiovascular diseases. It has shown promise in improving heart function and reducing the risk of heart disease by modulating lipid metabolism and reducing oxidative stress .

Metabolic Disorders

The compound has also been explored for its potential in treating metabolic disorders such as diabetes and obesity. Research has indicated that it can improve insulin sensitivity and regulate glucose metabolism, making it a candidate for developing new treatments for these conditions .

Nanotechnology and Material Science

Beyond biological applications, the compound has potential uses in nanotechnology and material science. Its unique chemical properties make it suitable for developing new materials with specific functionalities, such as drug delivery systems and sensors .

Propriétés

IUPAC Name |

6-(oxan-4-ylmethoxy)-N-(2-phenylethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c23-20(21-11-8-16-4-2-1-3-5-16)18-6-7-19(22-14-18)25-15-17-9-12-24-13-10-17/h1-7,14,17H,8-13,15H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGHUEGCYROFZBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=NC=C(C=C2)C(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-phenethyl-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-4-(thiophen-3-yl)benzamide](/img/structure/B2712130.png)

![3-(4-fluorophenyl)-N,N,5-trimethyl-2,4-dioxo-1H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2712131.png)

![2-[4-(1-Naphthylacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2712132.png)

![(E)-Butyl({4-[(1E)-(butylimino)methyl]phenyl}methylidene)amine](/img/structure/B2712135.png)

![ethyl 2-(1,7-dimethyl-2,4-dioxo-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2712145.png)